molecular formula C7H14O B1266201 5-Methyl-5-hexen-2-ol CAS No. 50551-88-7

5-Methyl-5-hexen-2-ol

Cat. No.: B1266201
CAS No.: 50551-88-7
M. Wt: 114.19 g/mol
InChI Key: RIEDLCPIEKXTTL-UHFFFAOYSA-N
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Description

5-Methyl-5-hexen-2-ol: is an organic compound with the molecular formula C7H14O . It is a colorless liquid with a characteristic odor and is used in various chemical applications. The compound is also known by its IUPAC name, 5-Hexen-2-ol, 5-methyl- .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-5-hexen-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Produces 5-methyl-5-hexenal or 5-methyl-5-hexen-2-one.

    Reduction: Yields 5-methylhexan-2-ol.

    Substitution: Results in various substituted hexenols depending on the substituent used.

Scientific Research Applications

Chemistry: 5-Methyl-5-hexen-2-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study the effects of alcohols on cellular processes and enzyme activities.

Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the fragrance industry due to its pleasant odor. It is also used as a flavoring agent in food products .

Mechanism of Action

The mechanism of action of 5-Methyl-5-hexen-2-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-5-hexen-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various applications .

Properties

IUPAC Name

5-methylhex-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h7-8H,1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEDLCPIEKXTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964774
Record name 5-Methylhex-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50551-88-7
Record name 5-Methyl-5-hexen-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50551-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-5-hexen-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylhex-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylhex-5-en-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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